molecular formula C9H7FN2O B13660424 1-(4-Fluoro-1H-indazol-6-yl)ethanone

1-(4-Fluoro-1H-indazol-6-yl)ethanone

Cat. No.: B13660424
M. Wt: 178.16 g/mol
InChI Key: FTYLXYWPFRYNNA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Fluoro-1H-indazol-6-yl)ethanone typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by cyclization . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation under an oxygen atmosphere . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluoro-1H-indazol-6-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1H-indazol-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluoro-1H-indazol-6-yl)ethanone can be compared with other indazole derivatives, such as:

These compounds share similar structural motifs but differ in their substituents and biological activities. The presence of the fluorine atom in this compound imparts unique chemical properties, making it distinct from other related compounds.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-6-yl)ethanone

InChI

InChI=1S/C9H7FN2O/c1-5(13)6-2-8(10)7-4-11-12-9(7)3-6/h2-4H,1H3,(H,11,12)

InChI Key

FTYLXYWPFRYNNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=NN2)C(=C1)F

Origin of Product

United States

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